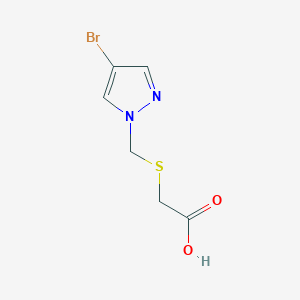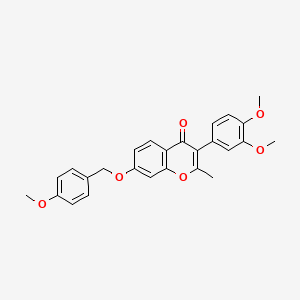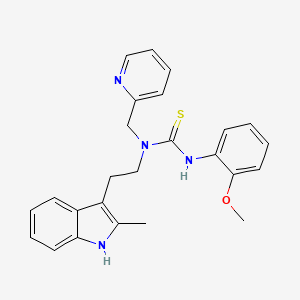
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyridazine ring is less common but equally important in drug design.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
Target of Action
Imidazole is a five-membered heterocyclic moiety that is a core component of many natural products such as histidine, purine, and histamine . The derivatives of imidazole show different biological activities and are known to interact with a broad range of targets .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives show antioxidant activity by scavenging harmful free radicals .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives have been found to inhibit the proliferation of certain cell lines .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can also vary. Some imidazole derivatives have been found to have good oral bioavailability and favorable ADMET properties .
Result of Action
The molecular and cellular effects of imidazole derivatives can include inhibition of cell proliferation, antioxidant activity, and more .
Action Environment
The action of imidazole derivatives can be influenced by various environmental factors. For example, the adsorption of certain imidazole derivatives has been found to correlate positively with clay content, total organic carbon (TOC) content, and cation exchange capacity (CEC) .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one typically involves the condensation of appropriate precursors that contain the imidazole and pyridazine moieties. One common method involves the reaction of 2-hydrazinopyridazine with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Both rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination, while nitration can be achieved using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-imidazol-2-yl)-6-methylpyridazine: Lacks the dihydro component but shares the imidazole and pyridazine rings.
2-(1H-imidazol-2-yl)pyridazine: Similar structure but with different substitution patterns.
6-methyl-2,3-dihydropyridazin-3-one: Contains the pyridazine ring but lacks the imidazole moiety.
Uniqueness
4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one is unique due to the combination of both imidazole and pyridazine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one' involves the reaction of 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": [ "2-amino-3-cyano-4,6-dimethylpyridine", "imidazole", "catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: React 2-amino-3-cyano-4,6-dimethylpyridine with imidazole in the presence of a suitable catalyst to form the intermediate 4-(1H-imidazol-2-yl)-6-methyl-2-cyano-3-pyridazinone.", "Step 2: Reduce the intermediate using a reducing agent such as sodium borohydride to yield the final product, 4-(1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one." ] } | |
CAS-Nummer |
1210535-57-1 |
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.179 |
IUPAC-Name |
5-(1H-imidazol-2-yl)-3-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H8N4O/c1-5-4-6(8(13)12-11-5)7-9-2-3-10-7/h2-4H,1H3,(H,9,10)(H,12,13) |
InChI-Schlüssel |
HMGTWWSRRNXXIS-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2490353.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490355.png)

![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)

![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2490369.png)

![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
![N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2490374.png)


